molecular formula C13H13OP B13954597 Diphenylphosphanylmethanol CAS No. 5958-44-1

Diphenylphosphanylmethanol

Cat. No.: B13954597
CAS No.: 5958-44-1
M. Wt: 216.21 g/mol
InChI Key: QPECWWIZMZHSDR-UHFFFAOYSA-N
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Description

Hydroxymethyldiphenylphosphine is an organophosphorus compound with the molecular formula C13H13OP. It is known for its unique chemical properties and applications in various fields of science and industry. The compound is characterized by the presence of a hydroxymethyl group attached to a diphenylphosphine moiety, making it a versatile reagent in organic synthesis and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxymethyldiphenylphosphine can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with formaldehyde under controlled conditions. The reaction typically proceeds as follows: [ \text{Ph}_2\text{P-H} + \text{CH}_2\text{O} \rightarrow \text{Ph}_2\text{P-CH}_2\text{OH} ] where Ph represents a phenyl group. This reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the hydroxymethyl group .

Industrial Production Methods: In an industrial setting, the production of hydroxymethyldiphenylphosphine may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as distillation and crystallization are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions: Hydroxymethyldiphenylphosphine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Hydroxymethyldiphenylphosphine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hydroxymethyldiphenylphosphine involves its ability to act as a nucleophile due to the presence of the phosphorus atom. This nucleophilic property allows it to participate in various chemical reactions, forming stable complexes with metals and other electrophiles. The compound’s reactivity is influenced by the electronic and steric effects of the phenyl groups attached to the phosphorus atom .

Comparison with Similar Compounds

Uniqueness: Hydroxymethyldiphenylphosphine is unique due to the presence of the hydroxymethyl group, which imparts distinct reactivity and makes it a valuable reagent in various chemical transformations. Its ability to form stable complexes with metals and participate in diverse reactions sets it apart from other similar compounds .

Properties

IUPAC Name

diphenylphosphanylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13OP/c14-11-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPECWWIZMZHSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13OP
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382722
Record name Diphenylphosphanylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5958-44-1
Record name Diphenylphosphanylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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